[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid
Overview
Description
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid: is a compound with the molecular formula C5H10FN.C2HF3O2 and a molecular weight of 217.16 g/mol It is a salt formed by the combination of [1-(fluoromethyl)cyclopropyl]methanamine and trifluoroacetic acid
Preparation Methods
The synthesis of [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid involves several steps. One common synthetic route includes the reaction of cyclopropylmethanamine with a fluorinating agent to introduce the fluoromethyl group. The resulting [1-(fluoromethyl)cyclopropyl]methanamine is then reacted with trifluoroacetic acid to form the desired salt . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Chemical Reactions Analysis
[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The trifluoroacetic acid component can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar compounds to [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid include other fluorinated amines and cyclopropyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
[1-(Difluoromethyl)cyclopropyl]methanamine: This compound has two fluorine atoms instead of one, which can alter its reactivity and biological activity.
Cyclopropylmethanamine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of a cyclopropyl ring, a fluoromethyl group, and trifluoroacetic acid, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
[1-(fluoromethyl)cyclopropyl]methanamine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.C2HF3O2/c6-3-5(4-7)1-2-5;3-2(4,5)1(6)7/h1-4,7H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLXINQRJSYVCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CF.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-29-5 | |
Record name | [1-(fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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